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Compound of Interest

Compound Name: 1-Bromo-3-chlorobenzene

Cat. No.: B044181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-3-chlorobenzene, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring

these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Bromo-3-chlorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (6, ppm) Multiplicity Assighment
7.50 Triplet (t) H-2
7.37 Triplet (t) H-4
7.28 Triplet (t) H-6
7.16 Triplet of doublets (td) H-5

13C NMR (Carbon-13) NMR Data
Solvent: CDCls

While a definitive experimental dataset is not readily available in all public databases, the
predicted chemical shifts based on computational models and data from similar halogenated
benzenes are presented below.

Chemical Shift (6, ppm) Assighment
135.2 C-3 (C-Cl)
131.0 C-5

130.5 C-1 (C-Br)
129.2 C-6

127.3 C-4

123.1 C-2

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-3-chlorobenzene (liquid film) exhibits several characteristic
absorption bands.
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Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
3070 - 3090 Medium Aromatic C-H stretch
1550 - 1580 Strong C=C aromatic ring stretch
1450 - 1470 Strong C=C aromatic ring stretch
1060 - 1080 Strong C-H in-plane bend

C-H out-of-plane bend (meta-
770 - 790 Strong ) )

disubstituted)
670 - 690 Strong C-Cl stretch
540 - 560 Medium C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-Bromo-3-chlorobenzene is characterized by a

distinctive isotopic pattern due to the presence of bromine (“°Br and 81Br) and chlorine (3>Cl

and 3’Cl) isotopes.

m/z Relative Intensity (%) Assignment
190 High [M]* (CeHa79Br35Cl)
_ [M+2]* (CeH43Br3>Cl and

192 High

CeH47°Br3’Cl)
194 Medium [M+4]* (CsH481Br37Cl)
111 High [M - Br]*
75 High [CeHs]

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Approximately 10-20 mg of 1-Bromo-3-chlorobenzene is accurately weighed and dissolved
in about 0.6-0.7 mL of deuterated chloroform (CDCIs).[1]

e The solution is transferred to a 5 mm NMR tube. To remove any particulate matter that could
affect the spectral resolution, the solution is filtered through a pipette with a small cotton or
glass wool plug.[1]

o The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for *H and 3C nuclei.
e The magnetic field is shimmed to achieve homogeneity and optimal resolution.
e For H NMR, a standard single-pulse experiment is typically performed.

e For 3C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance
the signal-to-noise ratio.

e The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-
domain NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Adrop of neat 1-Bromo-3-chlorobenzene is placed on the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[2]

e Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.[2]
e The "sandwich" is then mounted in the spectrometer's sample holder.

Data Acquisition:
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e A background spectrum of the empty sample holder (or clean salt plates) is recorded to
subtract atmospheric and instrumental interferences.

e The sample is placed in the IR beam path.

e The IR spectrum is recorded, typically in the range of 4000-400 cm~*. The resulting spectrum
is usually presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

» For direct infusion, a dilute solution of 1-Bromo-3-chlorobenzene is prepared in a volatile
organic solvent such as methanol or acetonitrile.

e The solution is then introduced into the mass spectrometer's ion source via a syringe pump
at a constant flow rate.

o Alternatively, for GC-MS analysis, the sample can be injected into a gas chromatograph,
which separates it from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron lonization - El):

e The sample molecules are introduced into the ion source, where they are bombarded with a
high-energy electron beam (typically 70 eV).

e This causes the molecules to ionize and fragment.
e The resulting positive ions are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of 1-Bromo-3-chlorobenzene and a generalized
workflow for its spectroscopic analysis.
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General Workflow for Spectroscopic Analysis
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Interpretation

Structural Elucidation
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Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

Caption: Chemical structure of 1-Bromo-3-chlorobenzene with atom numbering for NMR

assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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